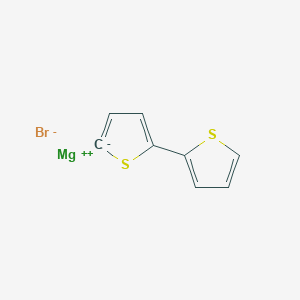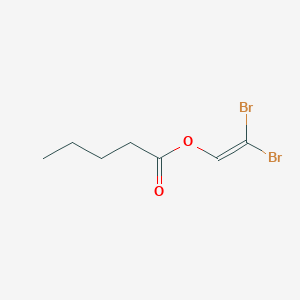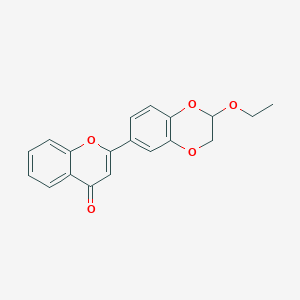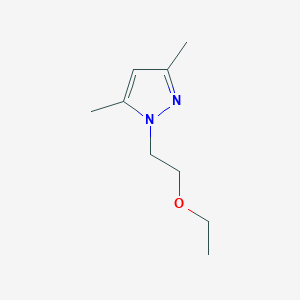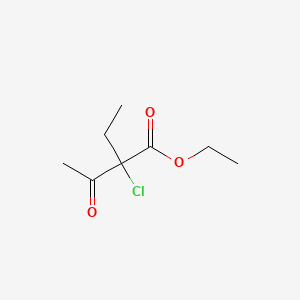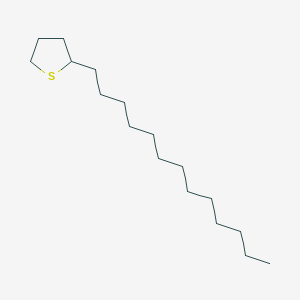![molecular formula C38H20Cl2F24N6O8 B14288904 N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate CAS No. 137993-01-2](/img/structure/B14288904.png)
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate is a complex organic compound characterized by multiple trifluoromethyl groups and iminium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate typically involves multi-step organic reactions. The process begins with the preparation of the trifluoromethylated aniline derivatives, followed by their coupling with cyclohexa-2,5-diene-1,4-dione under controlled conditions. The final step involves the formation of the iminium ions and the addition of perchlorate ions to stabilize the structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The iminium ions facilitate binding to specific molecular targets, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole: Utilized in the synthesis of low band gap polymers.
Uniqueness
N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate is unique due to its multiple trifluoromethyl groups and iminium ions, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
137993-01-2 |
|---|---|
Molecular Formula |
C38H20Cl2F24N6O8 |
Molecular Weight |
1215.5 g/mol |
IUPAC Name |
[2-[4-[bis(trifluoromethyl)amino]-N-[4-[bis(trifluoromethyl)amino]phenyl]anilino]phenyl]-[4-[bis(trifluoromethyl)amino]phenyl]-[4-[bis(trifluoromethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]azanium;diperchlorate |
InChI |
InChI=1S/C38H20F24N6.2ClHO4/c39-31(40,41)65(32(42,43)44)25-13-5-21(6-14-25)63(22-7-15-26(16-8-22)66(33(45,46)47)34(48,49)50)29-3-1-2-4-30(29)64(23-9-17-27(18-10-23)67(35(51,52)53)36(54,55)56)24-11-19-28(20-12-24)68(37(57,58)59)38(60,61)62;2*2-1(3,4)5/h1-20H;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
OUMBTVJQTQPEEH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)N(C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)N(C(F)(F)F)C(F)(F)F)[N+](=C4C=CC(=[N+](C(F)(F)F)C(F)(F)F)C=C4)C5=CC=C(C=C5)N(C(F)(F)F)C(F)(F)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



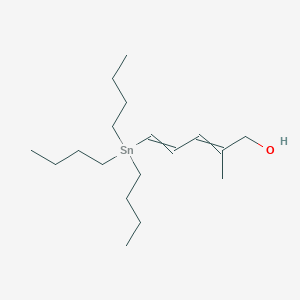


![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)

![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
